molecular formula C8H10F3N3O2 B2358998 Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate CAS No. 2247206-51-3

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate

Cat. No. B2358998
CAS RN: 2247206-51-3
M. Wt: 237.182
InChI Key: CWLVFDZDPJSKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate, also known as MTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.
Biochemical and Physiological Effects
Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate has been found to have various biochemical and physiological effects, depending on the specific application. In anti-inflammatory research, Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In cancer research, Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate has been found to induce apoptosis and inhibit cell cycle progression in cancer cells. Additionally, Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate has been used as a chiral derivatizing agent to improve the sensitivity and selectivity of amino acid analysis in biological samples.

Advantages and Limitations for Lab Experiments

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate has several advantages for lab experiments, including its high purity, solubility in water and organic solvents, and stability under various conditions. However, its high cost and complex synthesis method can be a limitation for some researchers.

Future Directions

There are several future directions for Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate research, including the development of new drugs for anti-inflammatory and anti-cancer applications, the optimization of chiral derivatizing agents for amino acid analysis, and the exploration of new synthetic routes for Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate. Additionally, the potential use of Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate in other fields, such as materials science and catalysis, should be further investigated.

Synthesis Methods

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate can be synthesized via a two-step process involving the reaction of 2-methyl-5-(trifluoromethyl)pyrazole with chloroacetic acid, followed by the addition of methylamine. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate has been used in various scientific research fields, including medicinal chemistry, drug discovery, and bioanalytical chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. Additionally, Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate has been used as a chiral derivatizing agent for the analysis of amino acids and other chiral compounds in biological samples.

properties

IUPAC Name

methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-14-6(12-4-7(15)16-2)3-5(13-14)8(9,10)11/h3,12H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVFDZDPJSKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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